BGP-15

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

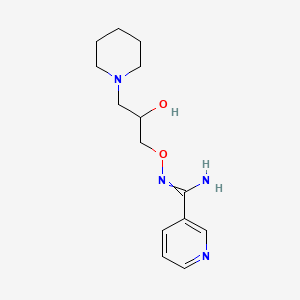

Es hat ein Molekulargewicht von 278,35 g/mol . Diese Verbindung hat ein erhebliches Potenzial als Inhibitor von Glykosidase-Enzymen gezeigt, insbesondere α-Mannosidase I .

Herstellungsmethoden

Die Synthese von NP-51 beinhaltet die Reaktion von 3-Pyridincarboximidamid mit 2-Hydroxy-3-(1-Piperidinyl)propoxy. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, und die Reaktion wird bei Raumtemperatur durchgeführt

Vorbereitungsmethoden

The synthesis of NP-51 involves the reaction of 3-pyridinecarboximidamide with 2-hydroxy-3-(1-piperidinyl)propoxy. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature

Analyse Chemischer Reaktionen

NP-51 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NP-51 kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: NP-51 kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

NP-51 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von NP-51 beinhaltet seine Bindung an die aktive Stelle von Glykosidase-Enzymen, insbesondere α-Mannosidase I. Diese Bindung hemmt die Enzymaktivität und verhindert die Hydrolyse von glykosidischen Bindungen in Kohlenhydraten. Das Vorhandensein von aromatischen oder aliphatischen Ringen mit Schwefel- oder Stickstoffatomen verstärkt seine inhibitorische Aktivität .

Wissenschaftliche Forschungsanwendungen

NP-51 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of NP-51 involves its binding to the active site of glycosidase enzymes, particularly α-mannosidase I. This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The presence of aromatic or aliphatic rings with sulfur or nitrogen atoms enhances its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

NP-51 ähnelt anderen Glykosidase-Inhibitoren wie NP-81 und NP-165. Diese Verbindungen hemmen auch α-Mannosidase I und II, aber NP-51 ist einzigartig in seinen spezifischen Bindungsinteraktionen und seiner inhibitorischen Potenz . Das Vorhandensein bestimmter funktioneller Gruppen, wie z. B. Methylgruppen, unterscheidet NP-51 zusätzlich von seinen Analogen .

Ähnliche Verbindungen

- NP-81

- NP-165

- NP-60

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit NP-51 auf, unterscheiden sich jedoch in ihren spezifischen inhibitorischen Aktivitäten und Bindungsinteraktionen .

Biologische Aktivität

BGP-15, a small molecule developed as an insulin sensitizer, has garnered attention for its potential therapeutic applications in various metabolic and cardiovascular disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, protective effects against oxidative stress, and therapeutic implications based on diverse research findings.

This compound operates through several biological pathways that enhance its pharmacological profile:

- Inhibition of Acetylation : this compound inhibits the acetylation of heat shock factor 1 (HSF-1), leading to increased induction of heat shock proteins (HSPs), particularly Hsp72. This mechanism is crucial for cellular stress responses and protection against apoptosis .

- JNK Pathway Modulation : By blocking the c-Jun N-terminal kinase (JNK), this compound prevents the inhibition of insulin receptor phosphorylation, thereby improving insulin sensitivity. This effect is particularly beneficial in diabetic models .

- PARP-1 Inhibition : this compound acts as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, reducing reactive oxygen species (ROS) production in mitochondria. This action protects cells from oxidative stress and promotes cell survival .

- Activation of Rac1 : The compound activates Rac1, which increases hydrogen peroxide (H2O2) levels that further stimulate HSF-1 activity and enhance HSP induction .

Protective Effects Against Oxidative Stress

This compound has demonstrated significant protective effects against oxidative stress in various studies:

- Mitochondrial Integrity : Research indicates that this compound accumulates in mitochondria, preserving mitochondrial integrity and reducing ROS-induced damage. For instance, it has been shown to protect against hydrogen peroxide-induced cell death by mitigating both apoptosis and necrosis .

- Skeletal Muscle Protection : In a study involving oxaliplatin-induced skeletal myopathy, this compound treatment preserved muscle fiber diameter and number while improving mitochondrial viability fourfold. This suggests its potential role in protecting muscle tissue during chemotherapy .

Therapeutic Implications

This compound's biological activity suggests numerous therapeutic applications:

Diabetes and Insulin Resistance

This compound has been primarily studied for its insulin-sensitizing effects. In animal models such as Goto-Kakizaki rats, it has been shown to improve glucose uptake and alleviate diabetic complications .

Cardiovascular Health

The compound exhibits cardioprotective properties by enhancing cardiac function and reducing arrhythmias in models of heart failure. Studies have shown that it can repair diastolic dysfunction in diabetic cardiomyopathy and improve overall cardiac performance .

Neuroprotection

This compound has also been evaluated for neuroprotective effects in models of peripheral neuropathy induced by chemotherapeutic agents like cisplatin. Its ability to mitigate oxidative damage is key to its neuroprotective role .

Case Studies

Several studies highlight the efficacy of this compound across different conditions:

Eigenschaften

CAS-Nummer |

66611-38-9 |

|---|---|

Molekularformel |

C14H22N4O2 |

Molekulargewicht |

278.35 g/mol |

IUPAC-Name |

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide |

InChI |

InChI=1S/C14H22N4O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17) |

InChI-Schlüssel |

MVLOQULXIYSERZ-UHFFFAOYSA-N |

Isomerische SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O |

Kanonische SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.